molecular formula C24H17ClN2O2 B1415162 [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine CAS No. 1092333-66-8

[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine

Cat. No.: B1415162
CAS No.: 1092333-66-8
M. Wt: 400.9 g/mol
InChI Key: JNOGKJIHDGUWRK-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine is a complex organic compound with a molecular weight of 400.86 g/mol . This compound is known for its unique structure, which includes a furochromenylidene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine typically involves the condensation of 3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one with hydrazine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furochromenylidene oxides, while reduction could produce amine derivatives.

Scientific Research Applications

[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

[3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2/c1-14-23-20(21(13-28-23)16-7-9-17(25)10-8-16)11-19-18(15-5-3-2-4-6-15)12-22(27-26)29-24(14)19/h2-13H,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOGKJIHDGUWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=NN)O2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Reactant of Route 2
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
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[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
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[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Reactant of Route 5
Reactant of Route 5
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Reactant of Route 6
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine

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